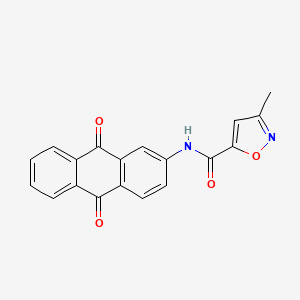

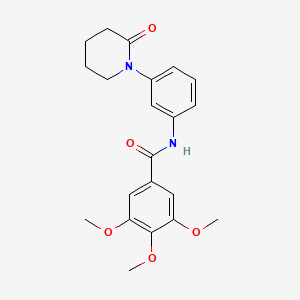

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound can be synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction proceeds in CH₂Cl₂ solvent, and the product is obtained as a yellow solid after recrystallization .

Molecular Structure Analysis

The molecular formula of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide is C₁₆H₁₁NO₃ . Its molecular weight is approximately 265.26 g/mol . The compound’s structure consists of an anthracene core fused with an isoxazole ring, and it possesses an N,O-bidentate directing group .

Chemical Reactions Analysis

The compound’s importance lies in its potential suitability for metal-catalyzed C-H bond functionalization reactions . The N,O-bidentate directing group could facilitate the formation of cyclometallated complexes, allowing selective functionalization of specific C-H bonds .

Physical And Chemical Properties Analysis

科学的研究の応用

Organic Synthesis

This compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound is fully characterized by various spectroscopic methods . The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

C-H Bond Functionalization

Functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . This compound, with its N, O-bidentate directing group, can be used in metal-catalyzed C-H bond functionalization reactions .

Antimicrobial Activity

Interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Antitumor Activity

The prediction identified the need for further study of the antitumor actions of the newly synthesized amino acid derivatives . This suggests that this compound could potentially be used in cancer research and treatment.

Antioxidant Activity

The prediction also identified the need for further study of the antioxidant actions of the newly synthesized amino acid derivatives . This suggests that this compound could potentially be used in the development of antioxidant drugs.

Green Science

Functionalization of C-H bonds could be an environmentally benign approach and thus a green science . This compound, with its potential for C-H bond functionalization, could contribute to the development of more sustainable and environmentally friendly chemical processes .

特性

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4/c1-10-8-16(25-21-10)19(24)20-11-6-7-14-15(9-11)18(23)13-5-3-2-4-12(13)17(14)22/h2-9H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCGDNMGHLFLFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2986950.png)

![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)

![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)